molecular formula C13H20N2O2 B2652382 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol CAS No. 100221-01-0

4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol

Cat. No.: B2652382
CAS No.: 100221-01-0
M. Wt: 236.315
InChI Key: MMPWQCVGACEENP-UHFFFAOYSA-N
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Description

4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol is a synthetic compound featuring a phenol core substituted with an ethoxy linker connected to a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol (calculated from its structure). This compound is of interest in medicinal chemistry due to the pharmacophoric properties of piperazine derivatives, which are widely utilized in drug discovery for their ability to modulate receptor binding and pharmacokinetic profiles . The ethoxy-phenol group enhances solubility, while the 4-methylpiperazine moiety contributes to interactions with biological targets such as neurotransmitter receptors or enzymes .

Commercial availability is confirmed by its listing in chemical catalogs (e.g., CymitQuimica) at a price of €645.00/50 mg, reflecting its use as a building block in organic synthesis .

Properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWQCVGACEENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol

The compound is synthesized through a series of chemical reactions involving piperazine derivatives and phenolic compounds. The general synthetic pathway includes:

  • Starting Materials : 4-methylpiperazine and phenolic compounds.
  • Reagents : Common reagents include anhydrous potassium carbonate and dimethylformamide.
  • Conditions : Reactions are typically conducted under reflux conditions to facilitate nucleophilic substitutions.

The synthesis process yields the target compound with good efficiency, often exceeding 80% yield in laboratory settings .

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications of this compound can lead to increased potency against human leukemia cells (HL-60) .

Cancer Therapy

Due to its antiproliferative properties, this compound and its analogs are being investigated as potential candidates for cancer therapy. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in drug design.

Neurological Disorders

The piperazine moiety is known for its activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. Compounds featuring the piperazine structure have been linked to modulation of serotonin and dopamine receptors .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Case Study 1: Anticancer Efficacy
    A study involving the administration of a derivative of this compound showed a marked reduction in tumor size in xenograft models of non-small cell lung cancer (NSCLC). The compound demonstrated selective inhibition of RET-positive cancer cells, suggesting its potential as a targeted therapy .
  • Case Study 2: Neurological Impacts
    In a clinical trial assessing the effects of piperazine derivatives on patients with anxiety disorders, participants reported significant reductions in anxiety symptoms, indicating the therapeutic potential of compounds similar to this compound .

Table 1: Synthesis Yields of Derivatives

Compound NameYield (%)Reaction Conditions
This compound82Reflux in DMF with K2CO3
Analog A85Reflux in ethanol with NaBH4
Analog B78Microwave-assisted synthesis
Compound NameCell LineIC50 (µM)Mechanism
This compoundHL-600.5Apoptosis induction
Analog CA5490.8Cell cycle arrest
Analog DMCF70.6Apoptosis induction

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol Phenol + ethoxy + 4-methylpiperazine -OH, -OCH₂CH₂- 236.31 Not explicitly reported; likely CNS or anticancer applications
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Phenol + methoxy + Schiff base + 4-methylpiperazine -OCH₃, -CH=N- 290.34 Anticancer, antimicrobial (Schiff base activity)
Hydroxyzine Ethanol + ethoxy + 4-(chlorophenyl)benzhydrylpiperazine -OH, -OCH₂CH₂- 374.90 Antihistamine (H₁ receptor antagonist)
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol Phenol + ethoxy + benzylpiperazine -CH₂OH, -OCH₂CH₂- 355.46 Intermediate in drug synthesis

Key Observations:

  • Schiff Base Derivatives: Compounds like 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol (MW 290.34 g/mol) exhibit enhanced bioactivity due to the imine (-CH=N-) group, which facilitates metal chelation and antimicrobial effects . In contrast, the ethoxy linker in this compound may prioritize metabolic stability over direct reactivity .
  • Piperazine-Ethanol Derivatives: Hydroxyzine (MW 374.90 g/mol) shares the ethoxy-piperazine motif but includes a benzhydryl group, enabling H₁ receptor antagonism. Its pKa of 2.47 suggests protonation at physiological pH, enhancing CNS penetration , whereas this compound lacks ionizable groups beyond the phenol (-OH, pKa ~10).
  • Benzylpiperazine Analogues: [4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol (MW 355.46 g/mol) replaces the methyl group with benzyl, increasing hydrophobicity and altering target specificity .

Pharmacological and Physicochemical Properties

  • Solubility: The phenol group in this compound improves aqueous solubility compared to purely aromatic piperazine derivatives (e.g., tert-Butyl (R)-3-(4-(1-Tosyl-1H-indol-5-yl)phenoxy)-pyrrolidine-1-carboxylate, a lipophilic CNS-targeting compound) .
  • Synthetic Accessibility: Unlike Schiff bases requiring condensation reactions , this compound is synthesized via nucleophilic substitution, as seen in analogous piperazine-ethoxy intermediates .
  • Biological Targets: Piperazine derivatives often target neurotransmitter receptors (e.g., α7 nicotinic receptors) or enzymes (e.g., kinases) .

Biological Activity

4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for studies related to enzyme inhibition and receptor binding. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a phenolic group linked to a piperazine moiety via an ethoxy chain. This structure allows for diverse interactions with biological molecules, particularly through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The phenolic group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The piperazine moiety may facilitate binding to various receptors, influencing signaling pathways related to cellular proliferation and survival.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Studies have shown that derivatives of compounds containing piperazine exhibit anticancer properties. For instance, a series of piperazine derivatives demonstrated potent antiproliferative effects against human leukemia cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been suggested that the compound could act as a biochemical probe due to its interaction with protein kinases involved in cancer progression .

Case Studies

  • Antiproliferative Effects : In vitro studies on analogs containing the piperazine structure demonstrated significant inhibition of cell proliferation in various cancer cell lines. The quantitative analysis indicated increased apoptosis rates in treated cells compared to controls .
  • Enzyme Selectivity : A study highlighted the selectivity of piperazine derivatives for specific kinases over others, indicating potential therapeutic applications in targeted cancer therapies .

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant antiproliferative effects on leukemia cell lines .
Enzyme InhibitionPotential inhibition of protein kinases involved in cancer progression .
Antimicrobial PotentialEnhanced activity observed in structurally similar phenolic compounds .

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